3-(4'-Methoxybiphenyl-4-yl)propanoic acid

Description

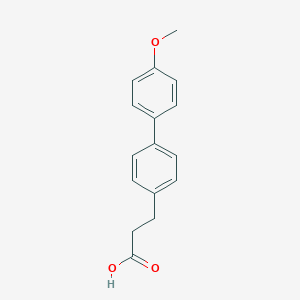

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-methoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-15-9-7-14(8-10-15)13-5-2-12(3-6-13)4-11-16(17)18/h2-3,5-10H,4,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRRQEXYJPDNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Biphenyl Propanoic Acid Core Structures and Derivatives

The synthesis of biphenyl (B1667301) propanoic acid derivatives, such as 3-(4'-methoxybiphenyl-4-yl)propanoic acid, involves a combination of strategic bond formations. The construction of the core biphenyl structure is often achieved through powerful cross-coupling reactions, while the propanoic acid side chain can be introduced through various functionalization techniques.

Structure Activity Relationship Sar Studies of Biphenyl Propanoic Acid Derivatives

Influence of Biphenyl (B1667301) Substitution Patterns on Biological Efficacy

The substitution pattern on the biphenyl scaffold is a key determinant of the biological activity of this class of compounds. The nature, position, and electronic properties of the substituents can significantly modulate the interaction with biological targets, thereby influencing potency and selectivity.

The position of the methoxy (B1213986) group on the biphenyl ring system has a significant impact on the biological properties of compounds. While direct SAR studies on 3-(4'-Methoxybiphenyl-4-yl)propanoic acid are not extensively detailed in the provided context, general principles can be drawn from related structures. For instance, in a series of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group was shown to have a significant effect on their biological properties. In that specific study, a para-substituted methoxy group resulted in the highest uptake in the heart, while an ortho-substituted analog displayed the fastest liver clearance and the most favorable heart-to-background ratios in micro-PET imaging. This suggests that the spatial arrangement of the methoxy group can influence tissue distribution and pharmacokinetics.

The electronic effects of the methoxy group, being an electron-donating group, can also influence activity. In a study on debromoaplysiatoxin, the removal of a methoxy group from the side chain led to a decrease in tumor-promoting activity but an increase in anti-proliferative activity against several cancer cell lines. nih.gov This indicates that the methoxy group, beyond its steric bulk, plays a role in the electronic environment of the molecule, which can be critical for its interaction with specific biological targets like protein kinase C (PKC) isozymes. nih.gov

The introduction of other substituents on the aromatic rings of biphenyl propanoic acid derivatives also profoundly affects their pharmacological profiles.

Fluoro Substituents: The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's properties. In the case of biphenyl propanoic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), which is 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, the fluoro group plays a significant role in its activity. The high electronegativity of the fluorine atom can alter the electronic distribution of the molecule, influencing its binding to target enzymes. Furthermore, fluorinated biphenyls are noted for their rigidity and chemical stability, and their inclusion can affect absorption, distribution, metabolism, and excretion (ADME) properties. doi.org The synthesis of various derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid has led to compounds with potent anti-inflammatory, analgesic, and antimicrobial activities. researchgate.netnih.gov

The following table summarizes the observed impact of different substituents on the biological activities of biphenyl derivatives based on related studies.

| Substituent | Position | Observed Impact on Biological Activity | Compound Class Studied |

| Methoxy | para | Highest organ uptake in a specific study. | 18F-labeled benzyl triphenylphosphonium cations |

| Methoxy | ortho | Favorable clearance properties in a specific study. | 18F-labeled benzyl triphenylphosphonium cations |

| Fluoro | 2-position | Potent anti-inflammatory and analgesic activity. | 2-(2-fluoro-4-biphenylyl)propionic acid derivatives |

| Methyl | 4'-position | Contributes to antibacterial activity. | [1,1'-biphenyl]-3,4,5-triol derivatives |

Contribution of the Propanoic Acid Moiety and its Structural Modifications

The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be critical for their mechanism of action. researchgate.netnih.gov This functional group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is often essential for forming key interactions, such as salt bridges, with positively charged amino acid residues (e.g., Arginine) in the active site of target enzymes like cyclooxygenases (COX). nih.gov For instance, molecular docking simulations have shown a vital salt bridge between the carboxylate group of NSAIDs and positively charged residues like Arg409 and Lys413 in the binding site of bovine serum albumin. researchgate.net

Modification of the carboxylic acid group, for example through esterification, has been shown to reduce binding affinity to target proteins, confirming the importance of the charged carboxylate. researchgate.netnih.gov However, it is also recognized that the free carboxylic acid moiety is associated with gastrointestinal side effects of some NSAIDs. doi.orgorientjchem.org Interestingly, some studies have shown that replacing the carboxylic acid group with other moieties can still result in anti-inflammatory activity, suggesting that while important, it may not be an absolute requirement for all biological effects. doi.orgorientjchem.org

Derivatization of the carboxylic acid group into amides, esters, and hydrazones is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of biphenyl propanoic acids.

Amide Derivatives: The conversion of the carboxylic acid to an amide can lead to compounds with altered biological activities. For example, a series of β,β-diphenyl propanoic acid amides were synthesized and evaluated for their anti-inflammatory and anticonvulsant activities, with some compounds showing moderate activity. orientjchem.org

Ester Derivatives: Esterification of the carboxylic acid is often employed to create prodrugs. The ester masks the polar carboxylic acid, potentially improving oral bioavailability. These esters are designed to be metabolized in vivo to release the active carboxylic acid. In a series of acidic biphenyl derivatives developed as 5-HT4 receptor antagonists, ester prodrugs were prepared to improve the low permeability of the parent carboxylic acid. nih.gov The pharmacokinetic evaluation of methyl and n-butyl esters revealed that they could act as potent antagonists themselves. nih.gov

Hydrazone Derivatives: The synthesis of hydrazide-hydrazone derivatives from biphenyl propanoic acids has yielded compounds with a range of biological activities. For instance, a series of acyl hydrazones of flurbiprofen were synthesized and showed significant urease inhibitory activity, with some derivatives being more potent than the standard inhibitor thiourea. researchgate.netnih.govnih.gov The structure-activity relationship of these hydrazones revealed that the nature of the substituent on the benzylidene part of the molecule was critical for activity, with electron-donating groups on the phenyl ring enhancing the inhibitory effect. nih.gov Similarly, biphenyl-4-carboxylic acid hydrazide-hydrazones have been synthesized and shown to possess antimicrobial activity. ptfarm.pl

The following table provides examples of derivatizations of the propanoic acid moiety and their resulting biological activities.

| Derivative | Parent Compound Class | Resulting Biological Activity |

| Amide | Diphenyl propanoic acid | Anti-inflammatory, Anticonvulsant orientjchem.org |

| Ester (Prodrug) | Acidic biphenyl derivatives | 5-HT4 receptor antagonist nih.gov |

| Hydrazide-hydrazone | Flurbiprofen (Fluoro-biphenyl propanoic acid) | Urease inhibition nih.govnih.gov |

| Hydrazide-hydrazone | Biphenyl-4-carboxylic acid | Antimicrobial ptfarm.pl |

Computational Insights into Ligand-Target Binding and Molecular Recognition

In the quest to design more potent and selective therapeutic agents, computational chemistry has become an indispensable tool. For derivatives of biphenyl propanoic acid, including the specific compound this compound, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide profound insights into how these molecules interact with their biological targets. These approaches not only help in understanding the molecular basis of their activity but also guide the rational design of new, improved analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. nih.govazolifesciences.comnumberanalytics.com This method allows for the characterization of the binding mode and affinity, which is often expressed as a binding energy score. wisdomlib.orgetflin.com For biphenyl propanoic acid derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes, such as cyclooxygenases (COX).

Docking simulations involve placing the 3D structure of a ligand, such as this compound, into the active site of a target protein. The algorithm then explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose. azolifesciences.com Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. etflin.comresearchgate.net

Studies on related biphenyl acetic acid derivatives have shown that the binding within the COX enzyme active site is driven by a combination of interactions. researchgate.net The carboxylic acid group is crucial, often forming hydrogen bonds with key amino acid residues like Arginine and Tyrosine at the top of the active site channel. The biphenyl scaffold typically lodges within a hydrophobic pocket, establishing van der Waals and π-π stacking interactions with surrounding residues.

For this compound, the methoxy group (-OCH₃) is a key feature. Docking studies on similar methoxy-substituted compounds suggest that this group can significantly influence binding affinity and selectivity. researchgate.net Depending on its orientation, the methoxy group can form additional hydrogen bonds or hydrophobic interactions, potentially enhancing the ligand's affinity for the target. wisdomlib.org The propanoic acid linker provides flexibility, allowing the biphenyl and methoxy moieties to adopt an optimal geometry within the binding site.

A hypothetical docking study of this compound into a target like COX-2 could yield results similar to those presented in the interactive table below. Such a study would reveal the specific amino acids that form critical interactions, providing a structural hypothesis for the compound's biological activity. The analysis often reveals that hydrophobic interactions are a major driving force for the formation of the complex. researchgate.net

Interactive Table: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value/Description |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -9.5 |

| Key Interacting Residues | Arg120, Tyr355, Phe518, Val523 |

| Hydrogen Bonds | Carboxylic acid with Arg120 and Tyr355 |

| Hydrophobic Interactions | Biphenyl rings with Phe518 and Val523 |

| Additional Interaction | Methoxy group with a secondary pocket |

Note: This data is illustrative and based on typical findings for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uniroma1.it The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties.

For biphenyl propanoic acid derivatives, QSAR models are developed to predict their therapeutic or adverse effects based on calculated molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP).

The development of a QSAR model typically involves the following steps:

Data Set Preparation : A series of biphenyl propanoic acid analogues with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. uniroma1.itnih.gov

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series.

Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors of the training set compounds with their biological activities. uniroma1.it

Model Validation : The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using a method called leave-one-out cross-validation (q²), while external validation is performed using the test set (pred_r²). nih.govtaylorfrancis.com

QSAR studies on related biphenyl derivatives have highlighted the importance of certain structural features for their activity. For instance, studies on biphenyl carboxamides revealed that specific electronic and steric parameters are crucial for analgesic activity. uniroma1.it Similarly, QSAR models for angiotensin II antagonists based on a biphenyl scaffold suggested that substituting with less bulky, more electronegative groups enhances activity. numberanalytics.com

Interactive Table: Typical Statistical Parameters for a QSAR Model of Biphenyl Propanoic Acid Derivatives

| Statistical Parameter | Symbol | Typical Value | Description |

| Correlation Coefficient | r² | > 0.80 | Indicates the goodness of fit of the model for the training set. uniroma1.it |

| Cross-validated Correlation Coefficient | q² | > 0.60 | A measure of the model's internal predictive ability. uniroma1.it |

| Predictive Correlation Coefficient | pred_r² | > 0.60 | Assesses the model's ability to predict the activity of an external test set. nih.gov |

| Standard Error of Estimate | SEE | Low | Represents the deviation of the predicted values from the observed values. |

Note: These values represent common benchmarks for a statistically robust and predictive QSAR model.

By integrating the insights from both docking simulations and QSAR modeling, researchers can build a comprehensive understanding of the structure-activity relationships governing biphenyl propanoic acid derivatives. This knowledge is pivotal for the informed design of novel compounds with enhanced potency and selectivity.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Characterization

There is currently no publicly available information to characterize the interaction of 3-(4'-Methoxybiphenyl-4-yl)propanoic acid with the following molecular targets:

Cellular and Subcellular Mechanistic Pathways

Consistent with the lack of molecular target identification, the effects of this compound on cellular processes remain uninvestigated.

Interactions with Microbial Cell Walls and Metabolic Processes

There is no specific information in the search results regarding the interactions of this compound with microbial cell walls or its effects on microbial metabolic processes.

For context, research on other propanoic acid derivatives has shown antimicrobial potential. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and tested against various multidrug-resistant bacterial and fungal pathogens, showing structure-dependent antimicrobial activity. nih.govresearchgate.netnih.gov These studies explore how different chemical modifications on a propanoic acid scaffold influence the minimum inhibitory concentrations against pathogens like Staphylococcus aureus (MRSA) and Candida auris. nih.govresearchgate.net

Furthermore, the microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is known to be produced by gut microbiota from dietary polyphenols and can, in turn, modulate the gut microbial community. nih.gov It has been shown to increase the abundance of Bacteroidetes and reduce Firmicutes, which is associated with improved host metabolic conditions. nih.gov This illustrates a known interaction between a different propanoic acid derivative and microbial metabolic processes, but does not provide information on the compound specified in the request.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Confirmation and Purity Assessment

While specific NMR data for 3-(4'-Methoxybiphenyl-4-yl)propanoic acid is not widely published, the expected spectral features can be inferred from related structures. For instance, in the ¹H NMR spectrum of the closely related compound 4-methoxybiphenyl (B1664174), the protons of the biphenyl (B1667301) system typically appear as a series of multiplets in the aromatic region (δ 7.0-8.0 ppm), and the methoxy (B1213986) group protons present as a sharp singlet around δ 3.85 ppm. molaid.com For this compound, one would also expect to see signals corresponding to the propanoic acid side chain, specifically triplets for the two methylene (B1212753) groups and a singlet for the carboxylic acid proton.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The biphenyl carbons would resonate in the downfield region (typically δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would be found further downfield (δ > 170 ppm). Although no tin atoms are present in the structure, ¹¹⁹Sn NMR is a powerful tool for organotin compounds but is not applicable here.

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution electron ionization mass spectrometry (HREI-MS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula C16H16O3. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. For example, cleavage of the bond between the second and third carbons of the propanoic acid chain (β-cleavage) would be an expected fragmentation pathway.

Liquid chromatography-mass spectrometry (LC-MS/MS) is particularly useful for analyzing the compound in complex mixtures and for providing further structural details through tandem mass spectrometry experiments.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations would also be observable. For example, the IR spectrum of 4-methoxybiphenyl shows characteristic peaks for the aromatic system and the ether linkage. rsc.org

X-ray powder diffraction (XRPD) is the primary technique for characterizing the solid-state properties of this compound, including its crystallinity and polymorphic form. The diffraction pattern is a unique fingerprint of the crystalline structure. While specific XRPD data for this compound is not available, studies on related biphenyl compounds demonstrate the utility of this technique in identifying different crystalline phases and determining unit cell parameters.

Electronic circular dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. Since this compound itself is not chiral, ECD would not be a relevant technique for its analysis. However, if chiral derivatives of this compound were to be synthesized, ECD would be an essential tool for assigning their stereochemistry.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound. High-performance liquid chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, would be suitable for its separation and quantification. The retention time would be characteristic of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation, identification, and quantification of this compound. The inherent chemical structure of the compound, featuring a biphenyl system and a carboxylic acid group, makes it well-suited for HPLC analysis, particularly when coupled with Diode Array Detection (DAD) or a standard UV detector.

The conjugated π-system of the biphenyl rings allows the molecule to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. This property is fundamental to its detection. In a typical HPLC-UV setup, a reversed-phase column (often a C18 column) is used to separate the analyte from other components in a mixture based on its hydrophobicity. The mobile phase usually consists of a mixture of water (often with an acidic modifier like formic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is commonly employed to achieve optimal separation of compounds with varying polarities.

The use of a Diode Array Detector provides a significant advantage over a single-wavelength UV detector. A DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for every point in the chromatogram. cnrs.fr This capability is invaluable for several reasons:

Peak Purity Assessment: The DAD can assess the purity of a chromatographic peak by comparing the spectra at different points across the peak. If the spectra are identical, it provides a high degree of confidence that the peak represents a single compound.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint of the molecule, which can be compared to the spectrum of a known standard for positive identification.

Method Development: DAD facilitates the selection of the optimal wavelength for quantification, ensuring maximum sensitivity and minimizing potential interferences from other components in the sample matrix.

An HPLC-DAD based method was developed for the determination of aliphatic and phenolic compounds, which allowed for the separation of 31 different compounds. cnrs.fr

Gas Chromatography (GC) for Reaction Monitoring and Volatile Analysis

While HPLC is generally preferred for the analysis of non-volatile compounds like this compound, Gas Chromatography (GC) serves as a valuable technique in specific analytical scenarios. Due to the low volatility and polar nature of the carboxylic acid functional group, direct analysis of the underivatized acid by GC is challenging and can lead to poor peak shape and thermal degradation.

To overcome these limitations, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable form. A common approach is silylation, where a silylating agent is used to replace the acidic proton of the carboxylic acid with a non-polar silyl (B83357) group. An assay using silylated GC has been reported for 3-(4-methoxyphenyl)propionic acid. thermofisher.com

GC is particularly useful for:

Reaction Monitoring: In the synthesis of this compound, GC can be employed to monitor the consumption of volatile starting materials or the formation of volatile intermediates or byproducts.

Analysis of Volatile Impurities: GC is highly effective for the detection and quantification of residual solvents or other volatile impurities that may be present in the final product.

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data but also mass spectra, which can be used for the definitive identification of unknown volatile components.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a key strategy employed to improve the analytical performance of methods for determining this compound. By chemically modifying the molecule, its properties can be altered to enhance chromatographic behavior and increase detection sensitivity.

Strategies for Improved Chromatographic Behavior and Detection Sensitivity (e.g., Trimethylation Enhancement, Amine Derivatization)

For carboxylic acids like this compound, derivatization is often focused on the carboxylic acid functional group.

Improved Chromatographic Behavior for GC: As mentioned previously, esterification or silylation converts the polar carboxylic acid into a less polar, more volatile derivative. This transformation is essential for preventing peak tailing and enabling elution from the GC column at lower temperatures, thus minimizing the risk of thermal decomposition.

Enhanced Detection Sensitivity: For HPLC analysis, derivatization can be used to attach a tag to the molecule that has a much stronger response to the detector than the native molecule. For instance, while the biphenyl system provides good UV absorbance, derivatizing the carboxylic acid with a fluorescent tag can lead to a significant increase in sensitivity for fluorescence detection. Amine derivatization, where the carboxylic acid is coupled with an amine-containing reagent, is a common approach. nih.gov For example, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for biologically important carboxylic acids. nih.gov This method is applicable to a range of carboxylic acids and allows for rapid analysis with excellent reproducibility and low limits of detection. nih.gov

Computational Chemistry and Molecular Modeling Applications

Cheminformatics and Predictive Modeling for Drug Discovery

Virtual Screening and Library Design for Novel Analogs

Virtual screening is a computational methodology central to the identification of new lead compounds from extensive digital libraries. When 3-(4'-Methoxybiphenyl-4-yl)propanoic acid is used as a foundational structure, or "scaffold," a focused virtual library of novel analogs can be systematically designed and evaluated. This process, known as scaffold-based virtual screening, allows for the exploration of the chemical space surrounding the core molecule to identify derivatives with potentially improved biological activity.

The design of a virtual library based on the this compound scaffold involves several strategic modifications:

Modification of the Methoxy (B1213986) Group: The 4'-methoxy group on one of the phenyl rings can be substituted with a variety of other functional groups. These can include, but are not limited to, different alkyl groups, halogens (e.g., -Cl, -F), hydroxyl groups (-OH), or hydrogen bond acceptors and donors. The goal is to probe how changes in electronics and sterics at this position affect the molecule's interaction with a biological target.

Alteration of the Propanoic Acid Chain: The propanoic acid side chain is a critical feature, often responsible for key interactions such as salt bridges with positively charged amino acid residues in a protein's active site. Modifications can include altering the length of the alkyl chain (e.g., to acetic or butanoic acid), introducing unsaturation, or replacing the carboxylic acid with other acidic bioisosteres like tetrazoles.

Substitution on the Biphenyl (B1667301) Core: The biphenyl rings offer multiple positions for substitution. Introducing small, non-polar groups or polar moieties at different locations can influence the molecule's conformation, solubility, and binding affinity.

Once the virtual library of analogs is generated, these compounds are computationally "docked" into the three-dimensional structure of a specific biological target, such as an enzyme or receptor. Molecular docking algorithms predict the preferred orientation of the analog within the target's binding site and estimate the strength of the interaction, typically expressed as a binding energy or docking score. The results enable researchers to rank the analogs based on their predicted affinity. High-scoring compounds are then prioritized for chemical synthesis and subsequent in vitro testing, streamlining the discovery of potent and novel derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property Prediction and Optimization

The success of a potential drug candidate is contingent not only on its efficacy but also on its pharmacokinetic and safety profile. ADMET properties determine how a compound is processed by and interacts with an organism. In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the identification and filtering out of compounds with unfavorable characteristics before significant resources are committed.

For this compound, various ADMET parameters can be predicted using established computational models. These predictions provide a foundational understanding of the molecule's likely behavior in vivo and guide the design of analogs with optimized properties. The following tables present a selection of key ADMET properties predicted for the parent compound using widely accepted computational algorithms.

Predicted Physicochemical and Lipophilicity Properties This interactive table outlines key physicochemical descriptors that influence the absorption and distribution of a compound.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 256.30 g/mol | Complies with drug-likeness guidelines (e.g., Lipinski's Rule of Five <500). |

| LogP (Octanol/Water) | 3.65 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Water Solubility (LogS) | -3.81 | Predicted to be poorly soluble in water. |

Predicted Pharmacokinetic Properties (ADME) This interactive table details the predicted absorption, distribution, metabolism, and excretion characteristics of the compound.

| Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | 95.15% | High probability of being well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | 1.13 | High permeability predicted across intestinal epithelial cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.372 | Predicted to be able to cross the blood-brain barrier. |

| Plasma Protein Binding | 93.3% | High affinity for binding to plasma proteins is expected. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, indicating a risk for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Not predicted to inhibit the major drug-metabolizing enzyme CYP3A4. |

| Excretion |

Predicted Toxicological Properties This interactive table summarizes the predicted toxicity profile, flagging potential safety concerns.

| Toxicity Endpoint | Prediction | Interpretation |

|---|---|---|

| AMES Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |

| Hepatotoxicity | Non-toxic | Not predicted to cause liver damage. |

| Skin Sensitization | Non-sensitizer | Low likelihood of causing an allergic skin reaction. |

Emerging Research Directions and Future Perspectives for Biphenyl Propanoic Acids

Rational Design and Synthesis of Next-Generation Biphenyl (B1667301) Propanoic Acid Analogs with Enhanced Specificity

The rational design of next-generation biphenyl propanoic acid analogs is a key area of research, focusing on enhancing the specificity of these compounds for their biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the biphenyl propanoic acid scaffold affect biological activity.

The synthesis of biphenyl derivatives can be achieved through various modern organic chemistry reactions. The Suzuki-Miyaura cross-coupling reaction is a widely used method, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. rsc.org Another common method is the Negishi cross-coupling, which utilizes an organozinc reagent. rsc.org Friedel-Crafts acylation of a biphenyl with an acid anhydride, such as succinic anhydride, can also be employed to introduce a propanoic acid-like side chain. rsc.orgprepchem.com

The design of more specific analogs of 3-(4'-Methoxybiphenyl-4-yl)propanoic acid would involve systematic modifications of its structure. For instance, the position and nature of the substituent on the biphenyl rings can significantly influence target binding and selectivity. The methoxy (B1213986) group at the 4'-position is an important feature, as its electron-donating nature can affect the electronic properties of the entire molecule and its interactions with biological targets. The placement of the propanoic acid side chain at the 4-position of the other phenyl ring also plays a critical role in orienting the molecule within a binding pocket.

A study on 2-(disubstituted phenyl)-indole-5-propanoic acid derivatives as GPR40 full agonists highlighted the importance of the substitution pattern on the aromatic rings for activity. acs.org This suggests that exploring different substitution patterns on the biphenyl core of this compound could lead to analogs with enhanced specificity for various targets.

| Synthetic Method | Description | Key Reagents | Reference |

| Suzuki-Miyaura Coupling | Cross-coupling of an aryl halide with an arylboronic acid. | Palladium catalyst, base | rsc.org |

| Negishi Coupling | Cross-coupling of an organozinc reagent with an organic halide. | Palladium or Nickel catalyst | rsc.org |

| Friedel-Crafts Acylation | Acylation of an aromatic ring with an acyl halide or anhydride. | Lewis acid catalyst (e.g., AlCl3) | rsc.orgprepchem.com |

This table summarizes common synthetic methods for preparing biphenyl derivatives.

Exploration of Novel Biological Targets and Therapeutic Indications Beyond Current Knowledge

While some biphenyl propanoic acids are known for their anti-inflammatory properties, emerging research is uncovering novel biological targets and therapeutic indications for this class of compounds. The structural features of this compound, such as the biphenyl core and the carboxylic acid moiety, make it a candidate for interacting with a variety of biological targets.

Anticancer Activity: Several studies have investigated the anticancer potential of biphenyl derivatives. For example, a series of small molecule biphenyl carboxylic acids were synthesized and showed in vitro anticancer activity against human breast cancer cell lines. ajgreenchem.com Another study identified hydroxylated biphenyl compounds with antitumor effects against malignant melanoma. nih.gov The potential mechanisms of action for these compounds could involve the inhibition of key signaling pathways in cancer progression. For instance, some biphenyl derivatives have been designed as PD-1/PD-L1 inhibitors, which are crucial targets in cancer immunotherapy. nih.gov

Neuroprotective Effects: The neuroprotective potential of phenolic compounds, a class that includes derivatives of biphenyl propanoic acids, is an active area of investigation. Phenolic acids have been shown to ameliorate a range of neurological conditions in preclinical studies, including depression, ischemia/reperfusion injury, and neuroinflammation. mdpi.com Biphenyl derivatives of 2-amino-7-phosphono-heptanoic acid have been characterized as potent competitive N-methyl-D-aspartate (NMDA) receptor antagonists, demonstrating neuroprotective activity in models of seizures and cerebral ischemia. nih.gov

Other Therapeutic Areas: The versatility of the biphenyl propanoic acid scaffold allows for its exploration in other therapeutic areas. For instance, acidic biphenyl derivatives have been developed as potent 5-HT4 receptor antagonists, with potential applications in cardiovascular and central nervous system disorders. nih.gov Furthermore, derivatives of 2-(disubstituted phenyl)-indole-5-propanoic acid have been identified as GPR40 full agonists, a target for the treatment of type 2 diabetes. nih.gov

| Potential Therapeutic Area | Biological Target/Mechanism | Example from Related Compounds | Reference |

| Oncology | Inhibition of cancer cell proliferation, PD-1/PD-L1 inhibition | Biphenyl carboxylic acids against breast cancer cells | ajgreenchem.comnih.gov |

| Neuroprotection | NMDA receptor antagonism, antioxidant effects | Biphenyl-analogues of 2-amino-7-phosphonoheptanoic acid | mdpi.comnih.gov |

| Cardiovascular/CNS Disorders | 5-HT4 receptor antagonism | Acidic biphenyl derivatives | nih.gov |

| Metabolic Diseases | GPR40 agonism | 2-(Disubstituted phenyl)-indole-5-propanoic acid derivatives | acs.orgnih.gov |

This table highlights potential therapeutic applications and biological targets for biphenyl propanoic acids based on research on related compounds.

Development of Advanced Synthetic and Analytical Methodologies for Compound Discovery and Characterization

The discovery and characterization of novel biphenyl propanoic acid analogs rely on the continuous development of advanced synthetic and analytical methodologies.

Advanced Synthetic Methods: Modern synthetic organic chemistry offers a plethora of tools for the efficient and stereoselective synthesis of complex molecules like biphenyl propanoic acids. rsc.org Beyond the classical cross-coupling reactions, newer methods are continually being developed to improve yields, reduce reaction times, and enhance the "greenness" of the synthesis. For example, palladium-catalyzed self-coupling reactions of aromatic hydrazines have been reported for the synthesis of symmetrical biphenyls under mild conditions. google.com Gas-phase synthesis methods are also being explored for the preparation of biphenyls. nih.gov

Advanced Analytical Techniques: The characterization of newly synthesized biphenyl propanoic acids requires a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for the separation and purification of these compounds. helixchrom.com For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. mdpi.com Modern hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), provide high sensitivity and specificity for the analysis of biphenyl derivatives in complex matrices. researchgate.net Capillary electrophoresis (CE) and its coupling with mass spectrometry (CE-MS) offer high resolving power for the characterization of closely related analogs and their metabolites. nih.gov

| Methodology | Application in Biphenyl Propanoic Acid Research | Reference |

| Synthesis | ||

| Palladium-catalyzed reactions | Efficient construction of the biphenyl core. | rsc.orggoogle.com |

| Gas-phase synthesis | Novel approaches to biphenyl formation. | nih.gov |

| Analysis | ||

| HPLC | Separation and purification of analogs. | helixchrom.com |

| NMR Spectroscopy | Detailed structural elucidation. | mdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural information. | researchgate.net |

| LC-MS | Sensitive and specific analysis in complex mixtures. | researchgate.net |

| CE-MS | High-resolution separation and characterization. | nih.gov |

This table outlines advanced synthetic and analytical methods relevant to the study of biphenyl propanoic acids.

Application of Biphenyl Propanoic Acids as Chemical Probes for Biological Pathway Elucidation

Biphenyl propanoic acids, due to their potential to interact with specific biological targets, can be developed into valuable chemical probes for elucidating complex biological pathways. A chemical probe is a small molecule that can be used to study the function of a protein or a biological process in a cellular or in vivo context.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov A biphenyl propanoic acid could be functionalized with a reporter tag (e.g., a fluorophore or a biotin) and a reactive group to create an activity-based probe. Such a probe could be used to identify the specific protein targets of the biphenyl propanoic acid scaffold and to study how the activity of these targets changes in different physiological or pathological states. magtechjournal.comnih.gov

For example, if this compound is found to have a specific biological effect, a corresponding chemical probe could be synthesized to pull down its protein targets from a cell lysate. These targets could then be identified by mass spectrometry, providing crucial insights into the mechanism of action of the compound. This information can then be used to validate the target and to design more potent and selective modulators of that particular pathway.

The development of biphenyl propanoic acid-based chemical probes represents a frontier in chemical biology, with the potential to significantly advance our understanding of the molecular mechanisms underlying various diseases and to accelerate the discovery of new therapeutic agents.

Q & A

Q. Intermediate Characterization :

- NMR : and NMR confirm biphenyl connectivity and methoxy/propanoic acid substituents.

- Mass Spectrometry : HRMS validates molecular weight and purity .

Basic: How is this compound characterized structurally and analytically?

Answer:

Key Techniques :

- LC-MS/MS : Quantifies purity and detects trace impurities. For example, reverse-phase C18 columns with ESI-MS in negative ion mode .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm, aromatic C-H bends) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though limited by solubility .

Q. Answer :

- Drug Discovery : Serves as a scaffold for non-steroidal anti-inflammatory drug (NSAID) analogs due to structural similarity to ibuprofen derivatives .

- Enzyme Inhibition : Modulates cyclooxygenase (COX) and lipoxygenase (LOX) activity in vitro .

- Targeted Delivery : Functionalized via esterification or amidation for prodrug development .

Advanced: What metabolic pathways transform this compound, and how are conjugates detected?

Answer :

Pathways :

Phase I (Hydroxylation) : Hepatic CYP450 enzymes oxidize the methoxy group to 4'-hydroxy derivatives .

Phase II (Conjugation) : Glucuronidation (UGT enzymes) and sulfation (SULT enzymes) at the hydroxyl or propanoic acid groups .

Microbial Metabolism : Gut microbiota hydrogenate aromatic rings, yielding dihydro derivatives (e.g., 3-(3',4'-dihydroxyphenyl)propanoic acid) .

Q. Detection Methods :

Q. Answer :

- NOESY NMR : Distinguishes ortho vs. para substitution patterns on the biphenyl ring by spatial proximity .

- 2D-HSQC : Correlates - signals to assign quaternary carbons in complex mixtures .

- Isotope Labeling : -labeled propanoic acid tracks metabolic fate in vivo .

Case Study : A 2024 study resolved conflicting reports on hydroxylation sites by combining - HMBC NMR with DFT calculations .

Advanced: How to address contradictions in reported metabolic data across studies?

Answer :

Common Sources of Discrepancy :

Model Systems : In vitro (hepatocytes) vs. in vivo (rodent) models yield differing conjugation rates due to enzyme expression variability .

Dose-Dependent Effects : High doses saturate metabolic pathways, skewing metabolite ratios .

Analytical Sensitivity : Low-abundance metabolites (e.g., sulfated conjugates) may evade detection in low-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.